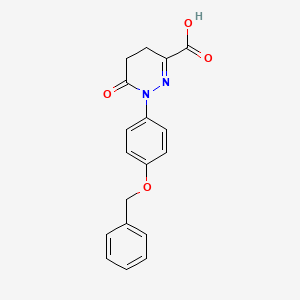

1-(4-(苯甲氧基)苯基)-6-氧代-1,4,5,6-四氢吡哒嗪-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Benzyloxyphenylacetic acid” is a para-substituted phenyl-acetic acid derivative . It’s a laboratory chemical and not advised for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular formula of “4-Benzyloxyphenylacetic acid” is C15H14O3 . Its crystals belong to the triclinic crystal system . Molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .

Physical And Chemical Properties Analysis

The molecular weight of “4-Benzyloxyphenylacetic acid” is 242.270 Da . The melting point is 119-123 °C .

科学研究应用

Antifungal Activity

The compound has been investigated for its antifungal properties. In vitro studies have shown that it exhibits fungistatic effects against different yeast and filamentous fungal pathogens . Researchers are interested in understanding its mechanism of action and potential applications in treating fungal infections.

Boron Reagents in Suzuki–Miyaura Coupling

Boron-containing compounds play a crucial role in organic synthesis. The addition of B–H over unsaturated bonds occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. The compound’s boron functionality could be explored for Suzuki–Miyaura coupling reactions, which are essential in constructing carbon–carbon bonds . Investigating its reactivity in such reactions could lead to novel applications in organic chemistry.

Antimicrobial Properties

The compound has been synthesized and characterized for its antimicrobial activity. Its off-white solid form and high yield make it an interesting candidate for further investigation . Researchers may explore its efficacy against bacterial pathogens and evaluate its potential as a new antimicrobial agent.

Materials Science and Crystal Engineering

The triclinic crystal system of (4-benzyloxy)phenylacetic acid is intriguing. Its centrosymmetric dimeric forms, linked by double hydrogen bonds between carboxyl groups, could inspire crystal engineering studies. Researchers might explore its crystal packing, polymorphism, and potential applications in materials science .

安全和危害

作用机制

Target of Action

A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to targetLeukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase plays a crucial role in the inflammatory response by catalyzing the final step in the biosynthesis of leukotriene B4, a potent chemoattractant for neutrophils .

Mode of Action

non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target protein, thereby modulating its function .

Biochemical Pathways

Given its potential target, it may influence theleukotriene biosynthesis pathway . This could have downstream effects on inflammatory responses, as leukotrienes are key mediators of inflammation.

Pharmacokinetics

Finally, excretion, primarily via the kidneys or bile, removes the compound or its metabolites from the body .

Result of Action

If it indeed targets leukotriene a-4 hydrolase, it could potentially modulate inflammatory responses by altering the production of leukotriene b4 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target. Moreover, the physiological environment within the body, including the presence of various enzymes and transport proteins, can also affect the compound’s action .

属性

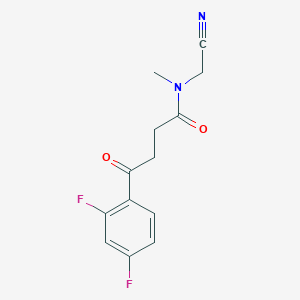

IUPAC Name |

6-oxo-1-(4-phenylmethoxyphenyl)-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-17-11-10-16(18(22)23)19-20(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXQFIXOGBUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide](/img/structure/B2412491.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![[2,2-Difluoro-2-(oxan-4-yl)ethyl] trifluoromethanesulfonate](/img/structure/B2412502.png)

![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/no-structure.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)